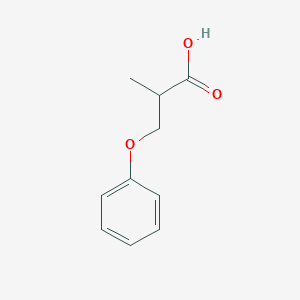

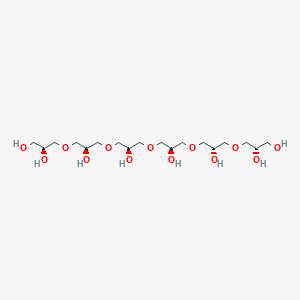

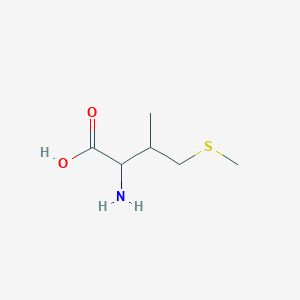

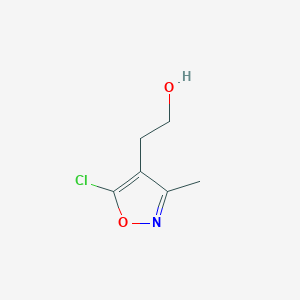

methyl N-(4-hydroxyhexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(4-hydroxyhexyl)carbamate, also known as PHMB or polyhexamethylene biguanide, is a synthetic polymer that is widely used in various fields, including medicine, cosmetics, and water treatment. PHMB is a cationic biocide that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Wissenschaftliche Forschungsanwendungen

Methyl N-(4-hydroxyhexyl)carbamate has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a disinfectant for medical equipment, wound care, and contact lens solutions. methyl N-(4-hydroxyhexyl)carbamate has also been used in the development of antimicrobial coatings for various surfaces, including textiles, plastics, and metals. In addition, methyl N-(4-hydroxyhexyl)carbamate has been used in water treatment to control bacterial growth in swimming pools, spas, and hot tubs.

Wirkmechanismus

Methyl N-(4-hydroxyhexyl)carbamate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria, fungi, and viruses, causing membrane damage and cell death. methyl N-(4-hydroxyhexyl)carbamate has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.

Biochemische Und Physiologische Effekte

Methyl N-(4-hydroxyhexyl)carbamate has been shown to have low toxicity and is well tolerated by human cells. It has been used in various medical applications, including wound care, where it has been shown to promote healing and reduce infection rates. methyl N-(4-hydroxyhexyl)carbamate has also been used in contact lens solutions, where it has been shown to be effective against microbial contamination.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl N-(4-hydroxyhexyl)carbamate has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of use. However, methyl N-(4-hydroxyhexyl)carbamate can be affected by various factors, including pH, temperature, and organic matter. In addition, methyl N-(4-hydroxyhexyl)carbamate may not be effective against all microorganisms, and resistance can develop over time.

Zukünftige Richtungen

There are several future directions for the use of methyl N-(4-hydroxyhexyl)carbamate in various fields. In medicine, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new wound care products and in the treatment of infections. In water treatment, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new disinfection methods. In addition, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new antimicrobial coatings for various surfaces. Further research is needed to fully understand the potential of methyl N-(4-hydroxyhexyl)carbamate in these and other fields.

Conclusion

In conclusion, methyl N-(4-hydroxyhexyl)carbamate is a synthetic polymer that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It has been extensively studied for its scientific research applications, including wound care, contact lens solutions, and water treatment. methyl N-(4-hydroxyhexyl)carbamate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has low toxicity and is well tolerated by human cells. methyl N-(4-hydroxyhexyl)carbamate has several advantages for lab experiments, but resistance can develop over time. There are several future directions for the use of methyl N-(4-hydroxyhexyl)carbamate in various fields, and further research is needed to fully understand its potential.

Synthesemethoden

Methyl N-(4-hydroxyhexyl)carbamate is synthesized by the reaction of hexamethylenediamine with guanidine carbonate in the presence of a catalyst. The resulting polymer is then reacted with methyl 4-hydroxybenzoate to form methyl N-(4-hydroxyhexyl)carbamate. The synthesis process is relatively simple and can be carried out on a large scale.

Eigenschaften

CAS-Nummer |

105941-75-1 |

|---|---|

Produktname |

methyl N-(4-hydroxyhexyl)carbamate |

Molekularformel |

C8H17NO3 |

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

methyl N-(4-hydroxyhexyl)carbamate |

InChI |

InChI=1S/C8H17NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h7,10H,3-6H2,1-2H3,(H,9,11) |

InChI-Schlüssel |

RNFPGTOZANMZHL-UHFFFAOYSA-N |

SMILES |

CCC(CCCNC(=O)OC)O |

Kanonische SMILES |

CCC(CCCNC(=O)OC)O |

Synonyme |

Carbamic acid, (4-hydroxyhexyl)-, methyl ester (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

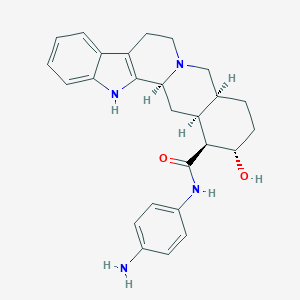

![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)

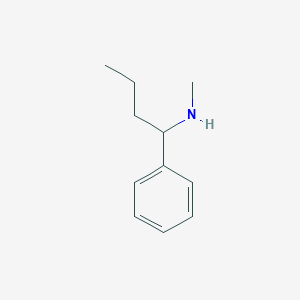

![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)